2,6-Di(cyclohexylidene)cyclohexan-1-one
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Overview
Description
2,6-Di(cyclohexylidene)cyclohexan-1-one is an organic compound with the molecular formula C₁₈H₂₆O It is a derivative of cyclohexanone, featuring two cyclohexylidene groups attached to the cyclohexanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Di(cyclohexylidene)cyclohexan-1-one can be synthesized through the aldol condensation of cyclohexanone with cyclohexylideneacetone. The reaction typically involves the use of a base catalyst such as sodium hydroxide or potassium hydroxide. The reaction conditions include:
Temperature: Room temperature to 60°C
Solvent: Ethanol or methanol
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2,6-Di(cyclohexylidene)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield cyclohexylidene derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions at the cyclohexylidene groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of cyclohexylidene derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2,6-Di(cyclohexylidene)cyclohexan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, dyes, and pigments.
Mechanism of Action
The mechanism of action of 2,6-Di(cyclohexylidene)cyclohexan-1-one involves its interaction with molecular targets through its reactive keto-vinyl moieties. These moieties can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The compound’s unique structure allows it to interact with multiple pathways, making it a versatile molecule in various applications.
Comparison with Similar Compounds
Similar Compounds
2,6-Diphenylcyclohexanone: Similar structure but with phenyl groups instead of cyclohexylidene groups.
2,6-Dicyclohexylidenecyclohexanone: Another derivative with different substitution patterns.
Cyclohexanone: The parent compound with a simpler structure.
Uniqueness
2,6-Di(cyclohexylidene)cyclohexan-1-one is unique due to its dual cyclohexylidene groups, which impart distinct chemical and physical properties. These groups enhance the compound’s reactivity and potential for forming complex structures, making it valuable in synthetic chemistry and industrial applications.
Properties
CAS No. |
3293-32-1 |
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Molecular Formula |
C18H26O |
Molecular Weight |
258.4 g/mol |
IUPAC Name |
2,6-di(cyclohexylidene)cyclohexan-1-one |
InChI |
InChI=1S/C18H26O/c19-18-16(14-8-3-1-4-9-14)12-7-13-17(18)15-10-5-2-6-11-15/h1-13H2 |
InChI Key |
UXLWGCCTUFJXDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=C2CCCC(=C3CCCCC3)C2=O)CC1 |
Origin of Product |
United States |
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